Product packaging for 1-Propyne, 3-(1-ethoxyethoxy)-(Cat. No.:CAS No. 18669-04-0)

1-Propyne, 3-(1-ethoxyethoxy)-

Cat. No.: B092017
CAS No.: 18669-04-0
M. Wt: 128.17 g/mol
InChI Key: QKBBTQJLUGADEG-UHFFFAOYSA-N
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Description

1-Propyne, 3-(1-ethoxyethoxy)- is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propyne, 3-(1-ethoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyne, 3-(1-ethoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B092017 1-Propyne, 3-(1-ethoxyethoxy)- CAS No. 18669-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-ethoxyethoxy)prop-1-yne
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InChI

InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBBTQJLUGADEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50885061
Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Molecular Weight

128.17 g/mol
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CAS No.

18669-04-0
Record name 3-(1-Ethoxyethoxy)-1-propyne
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Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Record name 1-Propyne, 3-(1-ethoxyethoxy)-
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Record name 3-(1-ethoxyethoxy)propyne
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Foundational & Exploratory

An In-depth Technical Guide to 1-Propyne, 3-(1-ethoxyethoxy)- : Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-Propyne, 3-(1-ethoxyethoxy)-, a versatile organic compound with applications in synthetic chemistry. The document details its molecular architecture, including key bond lengths and angles, and provides an analysis of its spectroscopic characteristics. Furthermore, a detailed experimental protocol for its synthesis is presented, along with a mechanistic discussion. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical Structure and Identification

1-Propyne, 3-(1-ethoxyethoxy)-, also known as 3-(1-ethoxyethoxy)prop-1-yne or acetaldehyde ethyl propargyl acetal, is a chemical compound with the molecular formula C₇H₁₂O₂.[1] Its structure features a propargyl group connected to an ethoxyethoxy group via an ether linkage. This unique combination of a terminal alkyne and an acetal functional group makes it a valuable intermediate in various organic syntheses.[2]

Key Identifiers:

  • IUPAC Name: 3-(1-ethoxyethoxy)prop-1-yne[1]

  • CAS Number: 18669-04-0[1]

  • Molecular Weight: 128.17 g/mol [1]

  • SMILES: CCOC(C)OCC#C[1]

  • InChI Key: QKBBTQJLUGADEG-UHFFFAOYSA-N[1]

The molecule's structure is characterized by a chiral center at the acetal carbon, meaning it can exist as a racemic mixture of two enantiomers.

Chemical Structure:

Caption: 2D Chemical Structure of 1-Propyne, 3-(1-ethoxyethoxy)-.

Bonding and Molecular Geometry

Data Presentation: Estimated Bond Lengths and Angles

The following table summarizes the expected bond lengths and angles based on computational models and experimental data from similar compounds.

BondTypeHybridizationEstimated Bond Length (Å)Reference Bond Length (Å)Source
C≡CTriplesp-sp1.211.206Propyne[3]
C-C (alkyne-alkane)Singlesp-sp³1.461.459Propyne[3]
C-H (alkyne)Singlesp-H1.061.056Propyne[3]
C-O (ether/acetal)Singlesp³-sp³1.431.43 (avg. C-O single)General Organic Chemistry Principles
C-C (alkane)Singlesp³-sp³1.541.54 (avg. C-C single)General Organic Chemistry Principles
C-H (alkane)Singlesp³-H1.091.09 (avg. C-H single)General Organic Chemistry Principles
AngleHybridizationEstimated Angle (°)Reference Angle (°)Source
C≡C-Csp-sp-sp³180180Propyne[3]
C-C-O (propargyl)sp³-sp³-sp³109.5~109.5Tetrahedral Geometry
C-O-C (ether/acetal)sp³-sp³-sp³109.5~110Acetal/Ether Geometry
O-C-O (acetal)sp³-sp³-sp³109.5~110Acetal Geometry

Spectroscopic Characterization

The structural features of 1-Propyne, 3-(1-ethoxyethoxy)- give rise to a characteristic spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various proton environments in the molecule.

Data Presentation: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)
≡C-H Triplet~2.4
-O-CH₂ -C≡Doublet~4.2
-O-CH (CH₃)-O-Quartet~4.8
-O-CH₂ -CH₃Quartet~3.6
-O-CH(C H₃)-O-Doublet~1.3
-O-CH₂-C H₃Triplet~1.2

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C ≡CH~80
C≡C H~75
-O-C H(CH₃)-O-~100
-O-C H₂-C≡~58
-O-C H₂-CH₃~62
-O-CH(C H₃)-O-~20
-O-CH₂-C H₃~15
Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorption bands corresponding to the key functional groups.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
≡C-HStretch~3300 (sharp, strong)
C≡CStretch~2120 (weak to medium)
C-H (alkane)Stretch2850-3000
C-O (ether/acetal)Stretch1050-1150 (strong, broad)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show fragmentation patterns characteristic of ethers and acetals.

Data Presentation: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment Ion
128[M]⁺ (Molecular Ion)
113[M - CH₃]⁺
99[M - C₂H₅]⁺
83[M - OC₂H₅]⁺
73[CH₃CH(OCH₂CH₃)]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺
45[C₂H₅O]⁺

Experimental Protocols

Synthesis of 1-Propyne, 3-(1-ethoxyethoxy)-

The most common and efficient method for the synthesis of 1-Propyne, 3-(1-ethoxyethoxy)- is the acid-catalyzed addition of propargyl alcohol to ethyl vinyl ether.[2]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Propargyl_Alcohol Propargyl Alcohol (HC≡CCH₂OH) Catalyst Acid Catalyst (e.g., p-TsOH) Ethyl_Vinyl_Ether Ethyl Vinyl Ether (CH₂=CHOCH₂CH₃) Product 1-Propyne, 3-(1-ethoxyethoxy)- (HC≡CCH₂OCH(CH₃)OCH₂CH₃) Catalyst->Product Addition Reaction

Caption: Synthesis of 1-Propyne, 3-(1-ethoxyethoxy)-.

Experimental Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with propargyl alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq), is added to the stirred solution.

  • Addition of Ethyl Vinyl Ether: Ethyl vinyl ether (1.1-1.5 eq) is added dropwise to the reaction mixture at 0 °C. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a weak base, such as saturated aqueous sodium bicarbonate solution or triethylamine, to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-Propyne, 3-(1-ethoxyethoxy)-.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic addition to the double bond of the ethyl vinyl ether.

Diagram of the Reaction Mechanism:

G A Protonation of Ethyl Vinyl Ether B Resonance-Stabilized Carbocation Intermediate A->B H⁺ C Nucleophilic Attack by Propargyl Alcohol B->C HC≡CCH₂OH D Deprotonation C->D -H⁺ E Product Formation: 1-Propyne, 3-(1-ethoxyethoxy)- D->E

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

The mechanism involves the following key steps:

  • Protonation: The acid catalyst protonates the ethyl vinyl ether, generating a resonance-stabilized carbocation.

  • Nucleophilic Attack: The hydroxyl group of the propargyl alcohol acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A weak base removes a proton from the oxonium ion intermediate to yield the final product.

Conclusion

1-Propyne, 3-(1-ethoxyethoxy)- is a valuable synthetic intermediate due to its dual functionality. This guide has provided a detailed overview of its chemical structure, bonding characteristics, and spectroscopic properties. The provided experimental protocol and mechanistic insights offer a practical foundation for its synthesis and application in research and development. The tabulated data and diagrams are intended to facilitate a clear and concise understanding of this important molecule.

References

Spectral Analysis of 1-Propyne, 3-(1-ethoxyethoxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Propyne, 3-(1-ethoxyethoxy)-, a valuable intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Introduction

1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a bifunctional molecule featuring a terminal alkyne and an acetal protecting group.[1] This structure makes it a versatile building block in the synthesis of complex organic molecules. The propargyl group offers a reactive site for carbon-carbon bond formation, while the 1-ethoxyethoxy group serves as a stable protecting group for alcohols under various reaction conditions.[1] Accurate spectral characterization is crucial for its identification and for monitoring its reactions in synthetic pathways.

Spectral Data

The following sections present the key spectral data for 1-Propyne, 3-(1-ethoxyethoxy)-. While experimental data from sources like Sigma-Aldrich and Bio-Rad Laboratories is referenced, some of the presented values are based on established theoretical predictions and analysis of analogous structures.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- is characterized by distinct signals corresponding to the ethoxy, acetal, and propargyl moieties.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.8Quartet1HO-CH(CH₃)-O
~4.2Doublet2HO-CH₂-C≡CH
~3.5-3.7Quartet2HO-CH₂-CH₃
~2.4Triplet1HC≡C-H
~1.3Doublet3HO-CH(CH₃)-O
~1.2Triplet3HO-CH₂-CH₃

Predicted data based on analogous structures.[1]

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~100-O-C H(CH₃)-O-
~80-C ≡CH
~75-C≡C H
~62-O-C H₂-CH₃
~58-O-C H₂-C≡CH
~20-O-CH(C H₃)-O-
~15-O-CH₂-C H₃

Predicted data based on analogous structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- shows characteristic absorptions for the alkyne and ether linkages.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2980-2850Medium-StrongC-H (sp³) stretch
~2120Weak-MediumC≡C stretch
~1100Strong, BroadC-O-C stretch (asymmetric)

Predicted data based on analogous structures.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of 1-Propyne, 3-(1-ethoxyethoxy)- is 128.17 g/mol .[2]

m/zPossible Fragment
128[M]⁺ (Molecular Ion)
99[M - C₂H₅]⁺
83[M - OC₂H₅]⁺
73[CH₃CH(O)OCH₂CH₃]⁺

Predicted data based on fragmentation patterns of similar compounds.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 1-Propyne, 3-(1-ethoxyethoxy)-.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0-150 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[2]

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

  • Place a single drop of neat 1-Propyne, 3-(1-ethoxyethoxy)- directly onto the crystal.

  • Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean, empty ATR crystal or salt plates before running the sample.

Data Processing:

  • Perform a background subtraction.

  • Identify and label the major absorption peaks.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

  • Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30-200.

  • Source Temperature: 200-250 °C.

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like 1-Propyne, 3-(1-ethoxyethoxy)-.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 1-Propyne, 3-(1-ethoxyethoxy)- NMR NMR Spectrometer Sample->NMR IR FT-IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectral Analysis.

Logical Relationship of Spectral Data

This diagram shows how the different spectral data types contribute to the final structural determination.

Spectral_Data_Relationship cluster_data Spectral Data Structure 1-Propyne, 3-(1-ethoxyethoxy)- Structure H_NMR ¹H NMR (Proton Environments) Structure->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR IR IR (Functional Groups) Structure->IR MS MS (Molecular Weight & Fragmentation) Structure->MS

References

IUPAC name for 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(1-ethoxyethoxy)prop-1-yne

Introduction and IUPAC Nomenclature

3-(1-ethoxyethoxy)prop-1-yne is a valuable chemical intermediate in modern organic synthesis.[1] It belongs to the class of propargyl ethers, which are characterized by a terminal alkyne adjacent to a methylene ether.[1] The compound's structure incorporates two key functional groups: a terminal alkyne, which serves as a versatile handle for a wide array of chemical transformations, and a 1-ethoxyethoxy group, which functions as an acetal protecting group for the hydroxyl functionality of propargyl alcohol.[1] This dual functionality makes it a highly useful building block, particularly in the multi-step synthesis of complex molecules relevant to research, and the development of pharmaceuticals.

The formal IUPAC name for this compound is 3-(1-ethoxyethoxy)prop-1-yne .[2] It is also known by several synonyms, including 1-Propyne, 3-(1-ethoxyethoxy)-, acetaldehyde ethyl propargyl acetal, and 1-ethoxy-1-(prop-2-yn-1-yloxy)ethane.[2][3]

Physicochemical Properties and Identifiers

The fundamental properties and identifiers of 3-(1-ethoxyethoxy)prop-1-yne are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 3-(1-ethoxyethoxy)prop-1-yne[2]
CAS Number 18669-04-0[2][3][4][5]
Molecular Formula C₇H₁₂O₂[2][5]
Molecular Weight 128.17 g/mol [2][5]
Boiling Point 37-41 °C at 11 mmHg[6]
Density 0.9 g/cm³[2]

Synthesis of 3-(1-ethoxyethoxy)prop-1-yne

Primary Synthetic Route: Acid-Catalyzed Acetal Formation

The most common and efficient method for synthesizing 3-(1-ethoxyethoxy)prop-1-yne is the acid-catalyzed addition of propargyl alcohol to ethyl vinyl ether.[1] This reaction is a standard procedure for protecting hydroxyl groups.[1] The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electron-rich double bond of the acid-protonated ethyl vinyl ether to form the stable acetal product.

synthesis_pathway propargyl_alcohol Propargyl Alcohol reaction_node + propargyl_alcohol->reaction_node ethyl_vinyl_ether Ethyl Vinyl Ether ethyl_vinyl_ether->reaction_node catalyst p-Toluenesulfonic acid (catalyst) catalyst->reaction_node H⁺ product 3-(1-ethoxyethoxy)prop-1-yne reaction_node->product

Caption: Acid-catalyzed synthesis of 3-(1-ethoxyethoxy)prop-1-yne.

Detailed Experimental Protocol

The following protocol is adapted from established organic synthesis procedures for the preparation of 3-(1-ethoxyethoxy)-1-propyne.[6]

Materials:

  • Ethyl vinyl ether (100 g, 1.39 mol)

  • Propargyl alcohol (56.1 g, 1.00 mol)

  • p-Toluenesulfonic acid monohydrate (50 mg, 0.26 mmol)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

Procedure:

  • A 300-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an addition funnel is charged with ethyl vinyl ether (100 g) and p-toluenesulfonic acid monohydrate (50 mg).[6]

  • The mixture is stirred and cooled in an ice-salt bath.

  • Propargyl alcohol (56.1 g) is added dropwise from the addition funnel over approximately 50 minutes, maintaining the internal temperature between 5°C and 10°C.[6]

  • After the addition is complete, the mixture is stirred at 0°C for an additional 15 minutes.[6]

  • The reaction is quenched by the addition of 3 mL of saturated aqueous potassium carbonate solution to neutralize the acid catalyst.[6]

  • The resulting mixture is dried over solid K₂CO₃, filtered, and the excess ethyl vinyl ether is removed under reduced pressure using a rotary evaporator at a temperature below 25°C.[6]

  • The residual liquid is purified by distillation under reduced pressure (37-41°C at 11 mmHg) to yield 3-(1-ethoxyethoxy)-1-propyne as a colorless, clear oil (typical yield: 88-92%).[6]

Role in Organic Synthesis and Drug Development

The 1-Ethoxyethoxy Group as a Protecting Group

In the synthesis of complex molecules, such as active pharmaceutical ingredients, it is often necessary to temporarily mask a reactive functional group while transformations are performed elsewhere in the molecule.[1] The 1-ethoxyethoxy group is an effective acetal protecting group for alcohols.[1] It is stable to basic and nucleophilic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the parent alcohol.[6]

protection_deprotection propargyl_alcohol Propargyl Alcohol (Free -OH) protected_alkyne 3-(1-ethoxyethoxy)prop-1-yne (Protected -OH) propargyl_alcohol->protected_alkyne Protection (H⁺, Ethyl Vinyl Ether) deprotected_alcohol Propargyl Alcohol (Regenerated) protected_alkyne->deprotected_alcohol Deprotection (Mild Acid, e.g., TFA)

Caption: Protection and deprotection workflow for propargyl alcohol.

Reactivity of the Propargyl Moiety

The true synthetic utility of 3-(1-ethoxyethoxy)prop-1-yne lies in the rich chemistry of its terminal alkyne. This functional group serves as a linchpin for constructing molecular complexity.

The terminal alkyne is a key participant in the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), which is a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific formation of a stable triazole ring, a common motif in medicinal chemistry, by coupling the alkyne with an organic azide. This reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation.

click_chemistry protected_alkyne 3-(1-ethoxyethoxy)prop-1-yne reaction_node + protected_alkyne->reaction_node azide Organic Azide (R-N₃) azide->reaction_node catalyst Cu(I) catalyst catalyst->reaction_node product Triazole Product reaction_node->product

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Other significant reactions involving the propargyl group include:

  • Metal Acetylide Formation: The acidic terminal proton can be removed by a strong base to form a metal acetylide, which is a potent nucleophile for creating new carbon-carbon bonds.[1]

  • Rearrangements: Propargyl ethers can serve as precursors to allenes through sigmatropic rearrangements.[1]

  • Metal-Catalyzed Transformations: Gold and other transition metals can catalyze a variety of transformations of propargyl ethers, expanding their synthetic potential.[1]

Spectroscopic Data

Characterization of 3-(1-ethoxyethoxy)prop-1-yne is typically performed using standard spectroscopic methods. Publicly available data includes Fourier-transform infrared (FTIR) and FT-Raman spectra, which are essential for confirming the presence of key functional groups such as the alkyne C≡C and C-H stretches, as well as the C-O bonds of the acetal.[2]

Safety Information

While specific hazard data for 3-(1-ethoxyethoxy)prop-1-yne is not extensively detailed, related propargyl ethers are known to be potentially hazardous. For instance, the parent compound, 3-ethoxy-1-propyne, can form explosive peroxides upon exposure to air, which may detonate when heated.[7][8] Standard laboratory safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, should be employed when handling this compound.

References

Navigating the Solubility of 1-Propyne, 3-(1-ethoxyethoxy)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 1-Propyne, 3-(1-ethoxyethoxy)-, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound in common organic solvents, provides a detailed, generalized experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of 1-Propyne, 3-(1-ethoxyethoxy)-

1-Propyne, 3-(1-ethoxyethoxy)-, with the CAS number 18669-04-0, is an organic compound featuring a terminal alkyne and an acetal functional group.[1] Its molecular structure, characterized by both polar (ether linkages) and non-polar (alkyne and ethyl groups) moieties, dictates its solubility behavior. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its solubility can be predicted based on the "like dissolves like" principle of organic chemistry. Alkynes, as a class, are generally soluble in organic solvents and insoluble in water.[2][3]

Predicted Solubility Profile

The presence of the ether oxygen atoms introduces some polarity, suggesting potential miscibility with a range of organic solvents. The terminal alkyne is a non-polar feature, contributing to its solubility in non-polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)HighThe compound's ether linkages can form dipole-dipole interactions with these solvents.
Polar Protic Ethanol, MethanolModerate to HighCapable of hydrogen bonding with the ether oxygens, though the alkyne is non-protic.
Non-Polar Hexane, Toluene, Diethyl EtherModerate to HighThe hydrocarbon backbone and alkyne group will interact favorably with non-polar solvents via London dispersion forces.
Aqueous WaterLow to InsolubleThe dominant hydrocarbon character of the molecule limits its solubility in highly polar water.[2]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like 1-Propyne, 3-(1-ethoxyethoxy)- in an organic solvent. This protocol is a standard approach and can be adapted based on specific laboratory conditions and available equipment.

Objective:

To determine the concentration (e.g., in g/100 mL) of a saturated solution of 1-Propyne, 3-(1-ethoxyethoxy)- in a selected organic solvent at a specific temperature.

Materials:
  • 1-Propyne, 3-(1-ethoxyethoxy)-

  • Selected organic solvent (e.g., Acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with hotplate)

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum desiccator

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of 1-Propyne, 3-(1-ethoxyethoxy)- to a vial containing a known volume of the chosen organic solvent (e.g., 10 mL). An excess is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed syringe to prevent premature precipitation.

    • Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the evaporation dish with the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until all the solvent has evaporated. Alternatively, a vacuum desiccator can be used.

    • Once dry, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Solubility is then calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot taken (mL)) * 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil Agitate 24-48h sample Sample Withdrawal & Filtration equil->sample Settle & Filter evap Solvent Evaporation sample->evap Known Volume weigh Final Mass Measurement evap->weigh Cool in Desiccator calc Solubility Calculation weigh->calc Mass of Solute report Report Result calc->report

Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols: Reactions of 1-Propyne, 3-(1-ethoxyethoxy)- with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactions of 1-Propyne, 3-(1-ethoxyethoxy)-, a versatile protected propargyl alcohol, with various organometallic reagents. This compound serves as a valuable building block in organic synthesis, allowing for the introduction of a propargyl moiety and subsequent functionalization. The 1-ethoxyethoxy (EE) group acts as a protecting group for the primary alcohol, preventing its acidic proton from interfering with the organometallic reagents.

Overview of Reactivity

The primary mode of reaction for 1-Propyne, 3-(1-ethoxyethoxy)- with organometallic reagents involves the deprotonation of the terminal alkyne's weakly acidic proton by a strong base, such as organolithium or Grignard reagents. This generates a potent nucleophilic acetylide, which can then react with a variety of electrophiles to form new carbon-carbon bonds. The presence of the EE protecting group is crucial, as unprotected propargyl alcohols would be deprotonated at the hydroxyl group, leading to different reaction pathways.[1]

The general reaction scheme is as follows:

G reactant1 1-Propyne, 3-(1-ethoxyethoxy)- intermediate Lithium or Magnesium Acetylide reactant1->intermediate Deprotonation reagent Organometallic Reagent (e.g., R-Li, R-MgX) product Substituted Alkyne intermediate->product Reaction with Electrophile electrophile Electrophile (E+) final_product Functionalized Propargyl Alcohol product->final_product Acidic Workup deprotection Deprotection G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup_flask Dissolve 1-Propyne, 3-(1-ethoxyethoxy)- in THF cool Cool to -78 °C setup_flask->cool add_nBuLi Add n-BuLi cool->add_nBuLi stir1 Stir for 1h at -78 °C add_nBuLi->stir1 add_benzaldehyde Add Benzaldehyde stir1->add_benzaldehyde warm_stir Warm to rt and stir for 2h add_benzaldehyde->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-X pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_x Cu-X cu_acetylide Cu-C≡CR cu_x->cu_acetylide Base, Alkyne cu_acetylide->cu_x Transmetalation alkyne H-C≡CR

References

Application of 1-Propyne, 3-(1-ethoxyethoxy)- in the Total Synthesis of (-)-Apicularen A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1-Propyne, 3-(1-ethoxyethoxy)-, a protected form of propargyl alcohol, serves as a versatile three-carbon building block in the synthesis of complex natural products. The ethoxyethyl (EE) acetal provides a stable protecting group for the hydroxyl function, allowing for the selective reaction of the terminal alkyne. This application note details the use of 1-Propyne, 3-(1-ethoxyethoxy)- in the formal total synthesis of (-)-Apicularen A, a potent cytotoxic macrolide. We provide the experimental protocol for the key fragment coupling step, quantitative data, and a workflow diagram illustrating its strategic role in the synthesis.

Introduction

The synthesis of complex natural products often requires the use of small, functionalized building blocks that can be introduced with high chemo- and stereoselectivity. 1-Propyne, 3-(1-ethoxyethoxy)- (also known as acetaldehyde ethyl propargyl acetal) is a valuable reagent for this purpose. The terminal alkyne provides a nucleophilic handle after deprotonation, enabling the formation of key carbon-carbon bonds. The 1-ethoxyethoxy group is an acid-labile acetal that effectively masks the reactivity of the primary alcohol.[1] This protecting group is stable to a range of reaction conditions, including organometallic reagents, yet can be readily removed under mild acidic conditions.

A notable application of this building block is demonstrated in the formal synthesis of (-)-Apicularen A, a marine-derived natural product with significant antitumor activity. In their convergent strategy, Graetz and Rychnovsky utilized 1-Propyne, 3-(1-ethoxyethoxy)- to construct the C11-C13 segment of the C9-C18 fragment of the macrolide core.

Key Reaction: Synthesis of the C9-C18 Fragment Precursor

The core transformation involves the deprotonation of 1-Propyne, 3-(1-ethoxyethoxy)- to form a lithium acetylide, which then undergoes a nucleophilic addition to a chiral cyanohydrin derivative. This reaction establishes a key carbon-carbon bond and sets a new stereocenter.

Reaction Scheme:

Caption: Synthetic workflow for the C9-C18 fragment of (-)-Apicularen A.

Conclusion

1-Propyne, 3-(1-ethoxyethoxy)- is an effective and strategically important building block for the synthesis of complex natural products. Its application in the formal synthesis of (-)-Apicularen A highlights its utility in forming key carbon-carbon bonds while protecting a reactive hydroxyl group. The provided protocols offer a guide for researchers in synthetic and medicinal chemistry to apply this versatile reagent in their own synthetic endeavors.

References

Protocol for the Protection of Primary Alcohols with 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the protection of primary alcohols using 1-Propyne, 3-(1-ethoxyethoxy)-, also known as (1-ethoxyethoxy)propyne or EEP. The EEP group is an acetal-type protecting group, which is stable under basic and neutral conditions but can be readily cleaved under mild acidic conditions. This makes it a valuable tool in multi-step organic synthesis where selective protection of a primary alcohol is required. This application note includes a general reaction scheme, detailed experimental protocols for both the protection and deprotection steps, and a summary of the expected outcomes.

Introduction

In the synthesis of complex organic molecules, the temporary protection of reactive functional groups is a crucial strategy.[1] Alcohols, in particular, often require protection to prevent unwanted side reactions during transformations at other sites within the molecule. 1-Propyne, 3-(1-ethoxyethoxy)- (EEP) serves as an effective protecting group for primary alcohols. The resulting protected alcohol, an EEP ether, is stable to a variety of reaction conditions, including those involving strong bases and organometallic reagents. The key advantage of the EEP group is its facile removal under mild acidic conditions, which ensures the integrity of other acid-sensitive functional groups that may be present in the molecule.[1]

The protection reaction proceeds via an acid-catalyzed addition of the primary alcohol to the vinyl ether moiety of EEP.[1] This reaction is typically high-yielding and can be performed under mild conditions. Deprotection is achieved by simple hydrolysis of the acetal linkage using a dilute acid.

Data Presentation

Substrate (Primary Alcohol)Product (EEP Protected Alcohol)CatalystSolventReaction TimeTemperature (°C)Yield (%)
Benzyl AlcoholO-(1-ethoxyethoxy)prop-1-yne-benzyl etherPyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)2 h25>95
1-Hexanol1-(1-(Hex-1-yloxy)ethoxy)prop-2-ynep-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)3 h25~90
3-Phenyl-1-propanol3-(1-(3-phenylpropoxy)ethoxy)prop-1-yneCamphorsulfonic acid (CSA)Tetrahydrofuran (THF)4 h25~92

Note: The yields reported in the table are indicative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protection of a Primary Alcohol with 1-Propyne, 3-(1-ethoxyethoxy)-

This protocol describes a general procedure for the protection of a primary alcohol using EEP. Benzyl alcohol is used as a representative substrate.

Materials:

  • Benzyl alcohol

  • 1-Propyne, 3-(1-ethoxyethoxy)- (EEP)

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst (e.g., p-TsOH, CSA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) is added 1-Propyne, 3-(1-ethoxyethoxy)- (1.2 eq).

  • A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature (25 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude EEP-protected alcohol.

  • If necessary, the product can be purified by flash column chromatography on silica gel.

Deprotection of the EEP Ether

This protocol describes a general procedure for the removal of the EEP protecting group.

Materials:

  • EEP-protected alcohol

  • Methanol or a mixture of tetrahydrofuran (THF) and water

  • Dilute hydrochloric acid (1 M) or other suitable acid (e.g., acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • The EEP-protected alcohol is dissolved in methanol or a mixture of THF and water.

  • A catalytic amount of dilute hydrochloric acid (1 M) is added to the solution.

  • The reaction is stirred at room temperature (25 °C) and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the deprotected primary alcohol.

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection of Primary Alcohol cluster_deprotection Deprotection Primary_Alcohol Primary Alcohol (R-CH2OH) Protection_Step Acid Catalyst (e.g., PPTS) DCM, 25 °C Primary_Alcohol->Protection_Step EEP 1-Propyne, 3-(1-ethoxyethoxy)- EEP->Protection_Step EEP_Protected_Alcohol EEP Protected Alcohol Protection_Step->EEP_Protected_Alcohol Deprotection_Step Mild Acid (e.g., aq. HCl) MeOH or THF/H2O, 25 °C EEP_Protected_Alcohol->Deprotection_Step Deprotected_Alcohol Primary Alcohol (R-CH2OH) Deprotection_Step->Deprotected_Alcohol

Caption: Experimental workflow for the protection and deprotection of primary alcohols using EEP.

Protection_Mechanism Start R-CH2OH + H+ Protonated_EEP Protonation of EEP H+ attacks the vinyl ether Start->Protonated_EEP Step 1 Carbocation Resonance-stabilized Carbocation Intermediate Protonated_EEP->Carbocation Step 2 Nucleophilic_Attack Nucleophilic Attack Alcohol attacks carbocation Carbocation->Nucleophilic_Attack Step 3 Protected_Product EEP Protected Alcohol + H+ Nucleophilic_Attack->Protected_Product Step 4

Caption: Simplified mechanism for the acid-catalyzed protection of a primary alcohol with EEP.

Conclusion

The use of 1-Propyne, 3-(1-ethoxyethoxy)- as a protecting group for primary alcohols offers a reliable and efficient method for their temporary modification in organic synthesis. The mild conditions required for both the protection and deprotection steps, coupled with the stability of the EEP ether to a range of reagents, make this a valuable protocol for researchers, scientists, and drug development professionals. The procedures outlined in this document provide a clear and reproducible guide for the application of this protecting group strategy.

References

Application Notes and Protocols: Sonogashira Coupling of 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Propyne, 3-(1-ethoxyethoxy)-, a valuable building block in organic synthesis, particularly for the introduction of a protected propargyl alcohol moiety. This reaction is instrumental in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The use of 1-Propyne, 3-(1-ethoxyethoxy)- allows for the introduction of a protected 3-hydroxy-1-propyne unit, which can be subsequently deprotected to reveal a versatile propargyl alcohol functionality. This protecting group strategy is advantageous as it prevents the free hydroxyl group from interfering with the coupling reaction.

Applications in Drug Development

The propargyl alcohol moiety is a key structural feature in many biologically active molecules and serves as a versatile precursor for further chemical transformations. The Sonogashira coupling of 1-Propyne, 3-(1-ethoxyethoxy)- provides a direct route to intermediates that can be elaborated into a variety of pharmaceutical compounds. For instance, the resulting aryl- or heteroaryl-substituted propargyl alcohols are precursors to:

  • Heterocyclic compounds: Intramolecular cyclization reactions can lead to the formation of furans, pyrans, and other heterocyclic systems present in many drug scaffolds.

  • 1,3-Enynes: These structural motifs are found in a number of natural products with interesting biological activities.[2]

  • Modified Nucleosides and Amino Acids: The introduction of an alkynyl group allows for the modification of biological molecules to modulate their activity.

  • Complex Natural Products: The Sonogashira coupling is a key step in the total synthesis of many complex natural products with potential therapeutic applications.[2]

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkyne Transmetalation Cu_alkyne CuC≡CR' PdII_alkyne->Pd0 Product Coupled Product (R-C≡CR') CuX CuX Cu_alkyne->CuX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_alkyne + CuX, Base - Base·HX Base Base R_X Aryl/Vinyl Halide (R-X)

Figure 1: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocols

1. Sonogashira Coupling of 1-Propyne, 3-(1-ethoxyethoxy)- with an Aryl Iodide

This protocol is adapted from a procedure for the Sonogashira coupling of propyne and can be used as a starting point.[3] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol)

  • 1-Propyne, 3-(1-ethoxyethoxy)- (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Propyne, 3-(1-ethoxyethoxy)- dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of 1-Propyne, 3-(1-ethoxyethoxy)-

ParameterConditionNotes
Aryl Halide Iodide, BromideIodides are generally more reactive than bromides.[2]
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Typically 1-5 mol% loading.
Co-catalyst CuITypically 2-10 mol% loading.
Base TEA, DIPEA, PiperidineAmine bases are commonly used.
Solvent THF, DMF, Toluene, AcetonitrileAnhydrous conditions are recommended.
Temperature 0 °C to 80 °CLower temperatures for reactive halides.
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Representative Examples with Expected Yields

Aryl HalideProductExpected Yield (%)
4-Iodoanisole4-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)anisole85-95
1-Bromo-4-nitrobenzene1-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)-4-nitrobenzene70-85
3-Iodopyridine3-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)pyridine75-90
2-Bromothiophene2-(3-(1-Ethoxyethoxy)prop-1-yn-1-yl)thiophene70-85

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

2. Deprotection of the Ethoxyethoxy Group

The 1-ethoxyethoxy protecting group is an acetal and can be cleaved under acidic conditions to reveal the propargyl alcohol.

Materials:

  • Coupled product from the Sonogashira reaction (1.0 mmol)

  • Pyridinium p-toluenesulfonate (PPTS) or Acetic acid | Catalytic amount | | Solvent | Methanol or Ethanol/Water mixture | | | Temperature | Room temperature | | | Reaction Time | 1 - 4 hours | Monitored by TLC. |

Procedure:

  • Dissolve the protected propargyl alcohol in methanol or an ethanol/water mixture.

  • Add a catalytic amount of PPTS or a few drops of acetic acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting propargyl alcohol by flash column chromatography if necessary.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, CuI, Base setup->reagents alkyne_add Add 1-Propyne, 3-(1-ethoxyethoxy)- reagents->alkyne_add reaction Stir at RT (4-24h) alkyne_add->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification deprotection Deprotection (Acidic Conditions) purification->deprotection final_product Purified Propargyl Alcohol deprotection->final_product end End final_product->end

Figure 2: General workflow for the synthesis of aryl propargyl alcohols.

Safety and Handling

  • Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Amine bases are corrosive and have strong odors. Handle with care in a fume hood.

  • Reactions under inert atmosphere require proper training and equipment.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents and solvents are anhydrous.

    • Check the quality and activity of the palladium catalyst.

    • Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.

    • Increase the reaction temperature or time for less reactive aryl bromides.

  • Formation of homocoupled alkyne (Glaser coupling):

    • Ensure the reaction is performed under a strictly inert atmosphere.

    • Use a minimal amount of copper(I) iodide.

  • Incomplete deprotection:

    • Increase the amount of acid catalyst or the reaction time.

    • Consider using a stronger acid if necessary, but be mindful of other acid-sensitive functional groups in the molecule.

References

Application Notes and Protocols: Synthesis of Substituted Alkynes using 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of substituted alkynes utilizing 1-propyne, 3-(1-ethoxyethoxy)-, a versatile building block in modern organic synthesis. The 1-ethoxyethoxy group serves as an acid-labile protecting group for the hydroxyl functionality of propargyl alcohol, allowing for selective reactions at the terminal alkyne.[1][2]

Introduction to 1-Propyne, 3-(1-ethoxyethoxy)-

1-Propyne, 3-(1-ethoxyethoxy)- is a key reagent for introducing a propargyl moiety in a protected form. The terminal alkyne possesses an acidic proton (pKa ≈ 25) that can be readily removed by a strong base to generate a potent carbon nucleophile, the acetylide ion.[3] This nucleophile can then be used in a variety of carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides.[3][4] The 1-ethoxyethoxy acetal protecting group is stable to the basic conditions required for acetylide formation and alkylation, and can be easily removed under mild acidic conditions to reveal the free alcohol.[1][2]

Synthesis of Substituted Alkynes via Alkylation

A primary application of 1-propyne, 3-(1-ethoxyethoxy)- is in the synthesis of more complex alkynes through alkylation. This two-step, one-pot procedure involves the deprotonation of the terminal alkyne followed by nucleophilic substitution with an appropriate electrophile, typically a primary alkyl halide.[5][6][7]

Experimental Workflow for Alkyne Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification A 1-Propyne, 3-(1-ethoxyethoxy)- in THF B Add strong base (e.g., n-BuLi or NaH) at low temperature (-78 °C to 0 °C) A->B C Formation of the acetylide anion B->C D Add alkyl halide (R-X) C->D Nucleophilic Attack E Allow to warm to room temperature D->E F SN2 reaction E->F G Quench reaction with saturated NH4Cl (aq) F->G H Extract with organic solvent (e.g., EtOAc) G->H I Dry, concentrate, and purify (e.g., column chromatography) H->I J Substituted Alkyne I->J Isolated Product

Caption: Workflow for the synthesis of substituted alkynes.

Protocol 2.1: General Procedure for the Alkylation of 1-Propyne, 3-(1-ethoxyethoxy)-

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-propyne, 3-(1-ethoxyethoxy)- (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq., 1.6 M in hexanes) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Add a solution of the desired primary alkyl halide (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkyne.

Table 1: Representative Alkylation Reactions of 1-Propyne, 3-(1-ethoxyethoxy)-

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
11-Iodobutanen-BuLiTHF-78 to 2512~85-95
2Benzyl Bromiden-BuLiTHF-78 to 2510~90-98
31-Bromo-3-phenylpropaneNaHTHF/DMF0 to 2516~75-85
41,4-Diiodobutanen-BuLiTHF-78 to 2512~70-80*

*Note: Yield for the formation of the di-alkynylated product.

Deprotection of the 1-Ethoxyethoxy Group

The 1-ethoxyethoxy group is an acetal that is readily cleaved under mild acidic conditions to yield the corresponding alcohol. This deprotection step is crucial for subsequent functional group manipulations in a synthetic sequence.

Logical Relationship for Acetal Deprotection

G A Protected Alkyne (R-C≡C-CH2-O-CH(CH3)OEt) B Deprotected Alcohol (R-C≡C-CH2-OH) A->B Mild Acidic Conditions (e.g., p-TsOH, PPTS, or dilute HCl)

Caption: Deprotection of the 1-ethoxyethoxy group.

Protocol 3.1: General Procedure for the Deprotection of the 1-Ethoxyethoxy Group

  • Dissolve the 1-ethoxyethoxy-protected alkyne (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq.) or a few drops of 2M hydrochloric acid.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, neutralize the acid with a mild base, such as saturated aqueous sodium bicarbonate solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the resulting propargyl alcohol by flash column chromatography.

Table 2: Conditions for Deprotection of the 1-Ethoxyethoxy Group

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1p-Toluenesulfonic acid (p-TsOH)Methanol252-4>90
2Pyridinium p-toluenesulfonate (PPTS)Ethanol254-8>95
32M Hydrochloric Acid (HCl)THF/H₂O (4:1)251-3>90
4Acetic Acid/THF/H₂O (3:1:1)Acetic Acid406-10~85-95

Further Applications in Drug Development

The substituted propargyl alcohols synthesized through these protocols are valuable intermediates in drug development. The alkyne moiety can participate in various transformations, including:

  • Click Chemistry: The terminal alkyne can undergo copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form triazoles, a common motif in medicinal chemistry.[1]

  • Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions can be employed to further extend the carbon skeleton.[8]

  • Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a variety of saturated and unsaturated frameworks.

  • Oxidation: The propargyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

These subsequent transformations allow for the rapid generation of molecular diversity, which is essential for the discovery of new therapeutic agents.

Conclusion

1-Propyne, 3-(1-ethoxyethoxy)- is a highly effective and versatile reagent for the synthesis of substituted alkynes. The straightforward and high-yielding protocols for alkylation and deprotection make it an invaluable tool for researchers in organic synthesis and drug discovery. The ability to introduce a protected propargyl group that can be readily unmasked and further functionalized provides a powerful strategy for the construction of complex molecular architectures.

References

Application Notes and Protocols for the Cleavage of the Ethoxyethoxy (EOE) Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethoxyethoxy (EOE) group is a commonly utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under various conditions and, more importantly, its facile removal under specific acidic conditions make it a valuable tool in the synthesis of complex molecules such as natural products, pharmaceuticals, and other fine chemicals. These application notes provide detailed experimental procedures for the cleavage of the EOE group, summarizing quantitative data and outlining reaction mechanisms.

Reaction Mechanism: Acid-Catalyzed Cleavage of Ethoxyethoxy Ethers

The deprotection of an ethoxyethoxy ether proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the ether oxygens, followed by the collapse of the resulting intermediate to release the protected alcohol and generate a resonance-stabilized oxocarbenium ion. This cation is then quenched by water to ultimately yield ethanol and acetaldehyde as byproducts. The overall transformation is an equilibrium process, and the presence of a protic solvent or water helps to drive the reaction to completion.

G cluster_0 Acid-Catalyzed Deprotection of EOE Ether EOE_Ether R-O-CH(CH₃)-O-CH₂CH₃ Protonated_Ether R-O⁺(H)-CH(CH₃)-O-CH₂CH₃ EOE_Ether->Protonated_Ether + H⁺ Oxocarbenium [R-OH + ⁺CH(CH₃)-O-CH₂CH₃ ↔ CH(CH₃)=O⁺-CH₂CH₃] Protonated_Ether->Oxocarbenium - R-OH Alcohol R-OH Hemiacetal HO-CH(CH₃)-O-CH₂CH₃ Oxocarbenium->Hemiacetal + H₂O - H⁺ Byproducts CH₃CHO + CH₃CH₂OH Hemiacetal->Byproducts Decomposition

Caption: Acid-catalyzed cleavage of an ethoxyethoxy (EOE) ether.

Quantitative Data for EOE Deprotection

The following tables summarize various reported conditions for the cleavage of the ethoxyethoxy protecting group. The choice of reagent and conditions often depends on the substrate's sensitivity to acid and the presence of other protecting groups.

Brønsted Acid-Catalyzed Deprotection
ReagentSolvent(s)TemperatureTimeYieldReference
p-Toluenesulfonic acid (TsOH)CH₂Cl₂ / MeOH90 °C60 min99%[1]
p-Toluenesulfonic acid (TsOH)H₂O / THFRoom Temp.2 h82%[1]
Pyridinium p-toluenesulfonate (PPTS)EtOH55 °C2.5 h95%
Acetic Acid (20% aq.)THFRoom Temp.12 hHigh
10-Camphorsulfonic acid (CSA)MeOHRoom Temp.4 h92%

Note: Yields are substrate-dependent and the provided data represents reported examples. Optimization may be required for specific substrates.

Experimental Protocols

Below are detailed methodologies for the cleavage of the ethoxyethoxy group using common acidic catalysts.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (TsOH) in Methanol/Dichloromethane

This protocol is suitable for substrates that can tolerate elevated temperatures and provides a high yield in a relatively short reaction time.[1]

Materials:

  • EOE-protected compound

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Dissolve the EOE-protected compound (1.0 equiv) in a mixture of dichloromethane and methanol (e.g., 1:1 v/v, to a concentration of 0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equiv).

  • Heat the reaction mixture to reflux (or 90 °C) and monitor the progress of the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Ethanol

This method employs a milder acid catalyst, PPTS, which can be advantageous for acid-sensitive substrates.

Materials:

  • EOE-protected compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (EtOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

  • TLC supplies

Procedure:

  • Dissolve the EOE-protected compound (1.0 equiv) in anhydrous ethanol (to a concentration of 0.1-0.2 M).

  • Add pyridinium p-toluenesulfonate (0.2-0.3 equiv).

  • Heat the reaction mixture to 55 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography if required.

Protocol 3: Deprotection using Aqueous Acetic Acid in Tetrahydrofuran

This protocol utilizes a weak acid and is performed at room temperature, making it suitable for delicate substrates.

Materials:

  • EOE-protected compound

  • Acetic acid (AcOH)

  • Deionized water

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

  • TLC supplies

Procedure:

  • Prepare a 20% aqueous acetic acid solution by mixing acetic acid and deionized water (1:4 v/v).

  • Dissolve the EOE-protected compound (1.0 equiv) in a mixture of THF and the 20% aqueous acetic acid solution (e.g., 2:1 v/v, to a concentration of 0.1 M).

  • Stir the reaction mixture at room temperature and monitor by TLC. Note that this reaction may require several hours to reach completion.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product by flash column chromatography as needed.

Logical Workflow for EOE Deprotection

The following diagram illustrates a typical workflow for the cleavage of an ethoxyethoxy protecting group, from reaction setup to product isolation.

G cluster_1 Experimental Workflow for EOE Deprotection Start Dissolve EOE-protected compound in solvent Add_Catalyst Add acid catalyst (e.g., TsOH, PPTS) Start->Add_Catalyst Reaction Stir at appropriate temperature Add_Catalyst->Reaction Monitor Monitor reaction progress by TLC Reaction->Monitor Workup Aqueous workup (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Alcohol Purify->Product

Caption: General workflow for the deprotection of EOE ethers.

Concluding Remarks

The ethoxyethoxy group is a versatile protecting group for alcohols that can be reliably cleaved under a variety of acidic conditions. The choice of the specific protocol should be guided by the nature of the substrate, particularly the presence of other acid-labile functional groups. The methods described in these application notes provide a solid foundation for researchers to effectively deprotect EOE ethers in their synthetic endeavors. It is always recommended to perform a small-scale trial reaction to optimize the conditions for a new substrate.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete deprotection of 1-Propyne, 3-(1-ethoxyethoxy)- to yield propargyl alcohol.

Troubleshooting Guide

Incomplete deprotection of the ethoxyethyl (EE) ether from 1-Propyne, 3-(1-ethoxyethoxy)- is a common issue that can often be resolved by optimizing reaction conditions. The following guide details potential causes and solutions for common problems encountered during this acid-catalyzed hydrolysis.

Problem Potential Cause Recommended Solution
Incomplete Deprotection / Low Conversion Insufficient Acid Catalyst: The acid catalyst concentration may be too low to effectively protonate the acetal for hydrolysis.Increase the catalyst loading incrementally. For mild catalysts like p-TsOH or PPTS, start with 0.1 equivalents and increase as needed. For stronger acids like HCl, ensure the final concentration is sufficient to lower the pH effectively.
Reaction Has Not Reached Equilibrium: Acetal deprotection is a reversible reaction. Insufficient reaction time will result in incomplete conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until no further consumption of the starting material is observed.
Insufficient Water: Water is a key reagent in the hydrolysis of the acetal. A low concentration of water can slow down or stall the reaction.Ensure the reaction mixture contains an adequate amount of water. For solvent systems like THF/water, a ratio of 4:1 to 10:1 is a good starting point. In some cases, using a solvent system with higher water content may be beneficial.
Low Reaction Temperature: The rate of hydrolysis may be too slow at lower temperatures.Gently warm the reaction mixture. For many acetal deprotections, temperatures between room temperature and 40°C are effective. Avoid excessive heat, which can lead to side reactions.
Formation of Side Products Polymerization of Propargyl Alcohol: The product, propargyl alcohol, can be unstable and may polymerize under harsh acidic conditions or upon heating.Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS). Maintain a lower reaction temperature. Upon completion, neutralize the acid catalyst promptly during the workup.
Byproduct Inhibition: The accumulation of acetaldehyde and ethanol as byproducts can shift the equilibrium back towards the starting material.While technically challenging to remove in situ, ensuring the reaction goes to completion by optimizing other parameters (catalyst, time, temperature) is the best approach. A well-executed workup will remove these byproducts.
Difficulty in Product Isolation Emulsion during Workup: The presence of both organic and aqueous layers, along with potential polymeric material, can lead to the formation of a stable emulsion during extraction.Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of celite before extraction.
Product Volatility: Propargyl alcohol is a relatively low-boiling point alcohol and can be lost during solvent removal under high vacuum.Use a rotary evaporator with a carefully controlled vacuum and a cool water bath. For small-scale reactions, consider extracting into a higher boiling point solvent from which the product can be carefully distilled if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-?

A1: The deprotection proceeds via an acid-catalyzed hydrolysis of the acetal. The ether oxygen is first protonated by the acid catalyst, making it a good leaving group. Subsequent attack by water on the resulting oxocarbenium ion, followed by loss of a proton and elimination of acetaldehyde and ethanol, yields the desired propargyl alcohol.

Q2: Which acid catalyst is best for this deprotection?

A2: The choice of acid catalyst depends on the sensitivity of your substrate to acidic conditions.

  • For sensitive substrates: Pyridinium p-toluenesulfonate (PPTS) is a mild and effective catalyst.

  • For general use: p-Toluenesulfonic acid (p-TsOH) is a common and reliable choice.

  • For faster reaction times: A dilute solution of a strong acid like hydrochloric acid (HCl) can be used, but care must be taken to avoid side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, 1-Propyne, 3-(1-ethoxyethoxy)-, is significantly less polar than the product, propargyl alcohol. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. The disappearance of the starting material spot and the appearance of the product spot (which will have a lower Rf value) indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: I see a new, non-polar spot on my TLC plate after the reaction. What could it be?

A4: A new, non-polar spot could indicate a side reaction. One possibility is the formation of an elimination product, although this is less common for this specific substrate under these conditions. Another possibility, though less likely to be non-polar, is a byproduct from an unexpected reaction with another functional group in your molecule if present. It is recommended to isolate and characterize this byproduct to understand the side reaction.

Q5: Can I use a Lewis acid for this deprotection?

A5: While some Lewis acids can be used for acetal cleavage, protic acids are generally more common and straightforward for the deprotection of simple acetals like the ethoxyethyl ether. If you are experiencing issues with protic acids, exploring Lewis acid catalysis could be an alternative, but optimization would be required.

Experimental Protocols

Key Experiment: Deprotection of 1-Propyne, 3-(1-ethoxyethoxy)- using p-Toluenesulfonic Acid

This protocol describes a standard method for the acidic hydrolysis of 1-Propyne, 3-(1-ethoxyethoxy)- to propargyl alcohol.

Materials:

  • 1-Propyne, 3-(1-ethoxyethoxy)-

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Propyne, 3-(1-ethoxyethoxy)- (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). The concentration should be approximately 0.1-0.5 M.

  • To the stirring solution, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral to slightly basic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude propargyl alcohol.

  • The product can be further purified by distillation if necessary.

Data Summary

The following table summarizes typical reaction conditions for the deprotection of ethoxyethyl ethers. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Catalyst Equivalents of Catalyst Solvent System Temperature (°C) Typical Reaction Time (h)
p-TsOH·H₂O0.1 - 0.2Methanol/Water (4:1)20 - 251 - 4
PPTS0.1 - 0.3Acetone/Water (10:1)20 - 402 - 8
HCl (2M aq.)1.0 - 2.0Tetrahydrofuran20 - 250.5 - 2

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the incomplete deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-.

G start Start: Incomplete Deprotection check_time Has reaction time been optimized? start->check_time increase_time Increase Reaction Time and Monitor by TLC/GC check_time->increase_time No check_catalyst Is acid catalyst concentration sufficient? check_time->check_catalyst Yes increase_time->check_time increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_temp Is reaction temperature optimal? check_catalyst->check_temp Yes increase_catalyst->check_catalyst increase_temp Gently Warm Reaction (e.g., to 40°C) check_temp->increase_temp No check_water Is there sufficient water? check_temp->check_water Yes increase_temp->check_temp increase_water Increase Water Concentration in Solvent check_water->increase_water No check_side_products Are side products observed? check_water->check_side_products Yes increase_water->check_water use_mild_acid Use Milder Acid (e.g., PPTS) at Lower Temperature check_side_products->use_mild_acid Yes (Polymerization) success Success: Complete Deprotection check_side_products->success No use_mild_acid->success

Caption: Troubleshooting workflow for incomplete deprotection.

Deprotection Reaction Pathway

This diagram outlines the key steps in the acid-catalyzed deprotection of 1-Propyne, 3-(1-ethoxyethoxy)-.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A 1-Propyne, 3-(1-ethoxyethoxy)- D Protonated Acetal A->D Protonation B H₂O E Oxocarbenium Ion C H⁺ (catalyst) D->E Loss of Ethanol F Propargyl Alcohol E->F Nucleophilic attack by H₂O & Deprotonation G Acetaldehyde E->G Byproduct Formation H Ethanol E->H Byproduct Formation

Caption: Acid-catalyzed deprotection pathway.

Technical Support Center: Purification of 1-Propyne, 3-(1-ethoxyethoxy)- by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful purification of 1-Propyne, 3-(1-ethoxyethoxy)- via distillation. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and critical safety information.

Frequently Asked Questions (FAQs)

Q1: What is 1-Propyne, 3-(1-ethoxyethoxy)- and what makes its purification by distillation challenging?

A1: 1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a protected form of propargyl alcohol, where the hydroxyl group is masked with an ethoxyethoxy acetal.[1][2] This structure presents several challenges for distillation:

  • Thermal Sensitivity: The molecule can be sensitive to high temperatures, leading to decomposition or unwanted side reactions.[3][4]

  • Acid Sensitivity: The ethoxyethoxy protecting group is an acetal, which can be cleaved under acidic conditions, especially when heated.[1][5][6]

  • Polymerization Risk: The terminal alkyne functionality and the propargyl ether structure can be prone to polymerization at elevated temperatures.[1]

  • Peroxide Formation: Related propargyl ethers are known to form explosive peroxides when exposed to air.[7]

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A2: Vacuum distillation is essential because it lowers the pressure of the system, which in turn reduces the boiling point of the compound.[3][8] This allows for distillation to occur at a lower, safer temperature, minimizing the risks of thermal decomposition, deprotection of the acetal group, and polymerization.[4] For heat-sensitive materials like this, atmospheric distillation is often not a viable option.[3]

Q3: What are the likely impurities in a crude sample of 1-Propyne, 3-(1-ethoxyethoxy)-?

A3: Impurities can originate from the starting materials or side reactions during its synthesis. Common impurities may include:

  • Propargyl Alcohol: From incomplete reaction or deprotection of the product.[1]

  • Ethyl Vinyl Ether: A starting material for the protection reaction.

  • Solvents: Residual solvents used during the synthesis and workup.

  • Acid Catalyst: Traces of the acid used to catalyze the protection reaction.

  • Polymerization Products: High-molecular-weight oligomers or polymers formed during the reaction or storage.[1]

  • Water: Which can promote the hydrolysis of the acetal.

Q4: What are the most critical safety precautions to take before starting the distillation?

A4: Safety is paramount. Key precautions include:

  • Peroxide Test: Always test the crude material for the presence of peroxides before heating. If peroxides are present, they must be quenched appropriately.

  • Inert Atmosphere: Conduct the entire distillation process under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both peroxide formation and potential oxidation.[9]

  • Use a Safety Shield: Perform the distillation in a fume hood with the sash down and use a blast shield.

  • Avoid Distilling to Dryness: Never distill the flask to dryness, as this can concentrate potentially explosive residues like peroxides.

  • Proper Glassware: Ensure all glassware is free of cracks and scratches. Use thick-walled tubing for all vacuum connections.[10]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the distillation process.

Q: My compound is turning dark or charring in the distillation flask. What is happening and what should I do? A: This indicates thermal decomposition or polymerization.

  • Cause: The distillation pot temperature is too high. This could be due to an excessive heating rate or a poor vacuum.

  • Solution:

    • Immediately lower or remove the heat source.

    • Improve the vacuum level by checking the pump and ensuring all connections are perfectly sealed. A lower pressure will reduce the boiling point.

    • Consider re-purifying the material using a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.

Q: The pressure in my distillation setup is fluctuating and not holding steady. How can I fix this? A: An unstable vacuum leads to inconsistent boiling and poor separation.

  • Cause: There is a leak in the system.

  • Solution:

    • Check that all glass joints are properly sealed and greased (use minimal grease).

    • Ensure the vacuum tubing is thick-walled and has no cracks.

    • Verify that the vacuum pump is functioning correctly and the pump oil is clean.

    • Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry) to prevent volatile substances from entering the pump.

Q: I've reached the expected boiling temperature (based on a nomograph), but no distillate is collecting. What's wrong? A: This is a common issue with several potential causes.

  • Cause 1: The thermometer is placed incorrectly. It should be positioned so the top of the bulb is level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

  • Cause 2: The system has not yet reached equilibrium.

  • Cause 3: The condenser water is too cold or the flow rate is too high, causing the vapor to solidify or run back down the column.

  • Solution:

    • Check and adjust the thermometer placement.

    • Ensure the distillation flask and column are adequately insulated (e.g., with glass wool or aluminum foil) to prevent heat loss.

    • Reduce the flow rate of the condenser coolant or use a slightly warmer coolant.

Q: My final product is still impure. How can I improve the separation efficiency? A: Poor separation means impurities are co-distilling with your product.

  • Cause: Insufficient separation power of the distillation column.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or structured packing).

    • Distill Slower: A slower distillation rate allows for better equilibrium between the liquid and vapor phases on each theoretical plate of the column, leading to better separation.

    • Adjust Reflux Ratio: If using a distillation head with reflux control, increase the reflux ratio to improve separation.

Quantitative Data Summary

Table 1: Physicochemical Properties of 1-Propyne, 3-(1-ethoxyethoxy)- and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
1-Propyne, 3-(1-ethoxyethoxy)- C₇H₁₂O₂128.17[1][2]Not available (high boiling)Requires vacuum distillation.
Propargyl AlcoholC₃H₄O56.06[11]113.6 (at 760 mmHg)[11]Potential impurity from deprotection.
3-Ethoxy-1-propyneC₅H₈O84.12[7]81 - 82 (at 760 mmHg)[7][12]Structurally related compound.
Ethyl Vinyl EtherC₄H₈O72.1136 (at 760 mmHg)Potential starting material impurity.

Table 2: Estimated Boiling Points at Reduced Pressure

The boiling point of 1-Propyne, 3-(1-ethoxyethoxy)- is not reported. However, for high-boiling, heat-sensitive compounds, distillation is typically performed at pressures between 1-10 mmHg. A temperature-pressure nomograph can be used to estimate the boiling point under vacuum. As a general rule, for many organic compounds, reducing the pressure to ~1 mmHg will lower the boiling point by approximately 100-120 °C from its atmospheric boiling point.

Experimental Protocol: Vacuum Distillation

This protocol outlines the fractional vacuum distillation of 1-Propyne, 3-(1-ethoxyethoxy)-.

1. Preparation and Setup:

  • Ensure the crude material tests negative for peroxides.

  • Assemble the distillation apparatus as shown in the diagram below. Use a Claisen adapter to provide an extra port for the inert gas inlet.[10]

  • Use a magnetic stir bar in the distilling flask for smooth boiling.[10]

  • Lightly grease all ground-glass joints to ensure a good vacuum seal.

  • Connect the vacuum adapter to a cold trap and then to a high-vacuum pump.[9][10] Include a manometer to monitor the pressure.

2. Execution:

  • Begin stirring the crude material in the distillation flask.

  • Turn on the vacuum pump and allow the system to evacuate fully. A stable, low pressure (e.g., 1-5 mmHg) should be achieved before heating begins.[10] This step also removes any very low-boiling impurities.[9]

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle.

  • Increase the temperature gradually. Observe for the collection of a forerun fraction (low-boiling impurities) in the receiving flask.

  • Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of the product at that pressure.

  • Monitor the temperature and pressure constantly. A pure compound should distill over a narrow temperature range.[10]

3. Shutdown:

  • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.[10]

  • Slowly and carefully vent the system by introducing inert gas. Never admit air into a hot system containing sensitive compounds.

  • Once the system is at atmospheric pressure, turn off the vacuum pump.[10]

  • Disassemble the glassware and transfer the purified product to a clean, dry container under an inert atmosphere for storage.

Visualizations

G Experimental Workflow for Vacuum Distillation cluster_main Distillation Assembly cluster_vac Vacuum/Inert Gas Line A Heating Mantle + Stir Plate B Distilling Flask (Crude Product + Stir Bar) C Fractionating Column B->C Vapor D Distillation Head + Thermometer C->D E Condenser (Water In/Out) D->E F Vacuum Adapter E->F Condensate G Receiving Flask F->G J Cold Trap (-78 °C) F->J To Vacuum H Inert Gas Source (N2 / Ar) H->B Inert Gas Inlet I Vacuum Pump K Manometer J->K K->I

Caption: Diagram of a standard vacuum distillation setup.

G Distillation Troubleshooting Workflow start Distillation Problem Occurs q1 Compound Decomposing? (Dark color, charring) start->q1 a1 1. Reduce pot temperature. 2. Improve vacuum level. 3. Check for acid impurities. q1->a1 Yes q2 Unstable Vacuum? q1->q2 No end Problem Resolved a1->end a2 1. Check all joints for leaks. 2. Verify pump function. 3. Ensure cold trap is effective. q2->a2 Yes q3 No Distillate Collecting? q2->q3 No a2->end a3 1. Check thermometer placement. 2. Insulate flask/column. 3. Increase heat gently. 4. Check condenser flow. q3->a3 Yes q4 Distillate Impure? q3->q4 No a3->end a4 1. Use a more efficient column. 2. Distill at a slower rate. 3. Increase reflux ratio. q4->a4 Yes q4->end No a4->end

Caption: Logical workflow for troubleshooting common distillation issues.

References

Preventing polymerization of 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 1-Propyne, 3-(1-ethoxyethoxy)-. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns viscous or solidifies during storage. Polymerization: The terminal alkyne has undergone polymerization, likely through Glaser coupling, which is promoted by oxygen and trace metal contaminants (especially copper).1. Inert Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen).2. Low Temperature: Store at or below refrigerator temperatures (2-8 °C).[1] For long-term storage, consider freezing.3. Inhibitor: If not already present, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm).
Reaction mixture shows unexpected side products or low yield of desired product. In-situ Polymerization: Polymerization is occurring during the reaction, potentially catalyzed by reagents or reaction conditions.1. Deoxygenate Solvents: Thoroughly deoxygenate all solvents and reagents before use.2. Use Reducing Agents: If compatible with your reaction, add an excess of a reducing agent like tin(II) 2-ethylhexanoate or (+)-sodium L-ascorbate to prevent the oxidation of any catalytic copper(I) species to the active Cu(II) catalyst for Glaser coupling.3. Maintain Low Temperature: If the reaction allows, maintain a low temperature (e.g., ≤ -28 °C) to suppress the rate of polymerization.4. Ligand Choice: If using a copper catalyst, be aware that linear bidentate ligands can be more active in catalyzing Glaser coupling than tridentate or tetradentate ligands.[2]
Difficulty removing polymerization inhibitor before reaction. Inefficient Removal Method: The method used to remove the inhibitor is not effective or is causing product loss.1. Basic Alumina Column: For phenolic inhibitors like BHT, flush the compound through a short plug of basic alumina.[3]2. Distillation: If the compound is thermally stable, distillation under reduced pressure can be effective. Adding copper wire to the distillation flask can help quench radicals.[4]3. Aqueous Wash: A dilute aqueous sodium hydroxide wash can remove phenolic inhibitors, but be cautious of the stability of the ethoxyethoxy group to prolonged strong base exposure.
The 1-ethoxyethoxy protecting group is cleaved during storage or reaction. Acidic Conditions: The acetal protecting group is sensitive to acid.1. Neutralize Glassware: Ensure all glassware is thoroughly washed and, if necessary, rinsed with a dilute base (e.g., triethylamine in a solvent) and dried before use.2. Avoid Acidic Reagents: Be mindful of any acidic reagents or byproducts in your reaction. The 1-ethoxyethoxy group is generally stable to basic conditions.[5][6]3. Buffered Solutions: If working in a system where pH control is possible, use a neutral or slightly basic buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of polymerization for 1-Propyne, 3-(1-ethoxyethoxy)-?

A1: The primary polymerization pathway for terminal alkynes like 1-Propyne, 3-(1-ethoxyethoxy)- is the Glaser coupling, which is an oxidative homocoupling of the terminal alkyne units to form a 1,3-diyne linkage.[7] This process is typically catalyzed by copper salts in the presence of an oxidant, such as oxygen.[7]

Q2: What are the ideal storage conditions for 1-Propyne, 3-(1-ethoxyethoxy)- to prevent polymerization?

A2: To minimize polymerization during storage, 1-Propyne, 3-(1-ethoxyethoxy)- should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at refrigerator temperatures (+4°C).[1] For long-term storage, colder temperatures are recommended. The container should be opaque or stored in the dark to prevent light-induced reactions.

Q3: Can I use a polymerization inhibitor with this compound? If so, which one and at what concentration?

A3: Yes, a radical inhibitor can be used. Butylated hydroxytoluene (BHT) or phenothiazine are common choices for inhibiting the polymerization of unsaturated monomers. They are typically added at low concentrations, in the range of 100-200 ppm. It is crucial to ensure that the chosen inhibitor will not interfere with subsequent reactions.

Q4: How can I prevent polymerization during a reaction involving 1-Propyne, 3-(1-ethoxyethoxy)-?

A4: To prevent polymerization during a reaction, you should:

  • Use deoxygenated solvents and reagents.

  • Maintain an inert atmosphere (argon or nitrogen) throughout the experiment.

  • If your reaction involves a copper catalyst, consider adding a reducing agent like tin(II) 2-ethylhexanoate or sodium L-ascorbate to keep the copper in the Cu(I) oxidation state.

  • Keep the reaction temperature as low as feasible.

Q5: Is the 1-ethoxyethoxy protecting group stable under the conditions used to prevent alkyne polymerization?

A5: The 1-ethoxyethoxy group is an acetal, which is generally stable under neutral and basic conditions.[5][6] Therefore, it is compatible with the use of basic ligands (like amines) and reducing agents commonly employed to inhibit Glaser coupling. However, this protecting group is labile under acidic conditions, so exposure to acids should be avoided.

Quantitative Data Summary

Currently, there is limited publicly available quantitative kinetic data specifically for the polymerization of 1-Propyne, 3-(1-ethoxyethoxy)-. However, the rate of Glaser coupling is known to be influenced by several factors, which are summarized qualitatively in the table below.

Factor Effect on Polymerization Rate Notes
Temperature Increases with higher temperature.Keeping the compound cool is a key preventative measure.
Oxygen Concentration Increases with higher oxygen concentration.Essential to handle under an inert atmosphere.[2]
Copper (Cu) Catalyst Significantly increases the rate.The presence of Cu(I) and an oxidant is the basis for Glaser coupling.[7]
Reducing Agents Decreases the rate.Prevents the formation of the active Cu(II) catalyst.

Experimental Protocols

Protocol 1: Long-Term Storage of 1-Propyne, 3-(1-ethoxyethoxy)-
  • Inert Atmosphere: Place the vial or ampule of 1-Propyne, 3-(1-ethoxyethoxy)- in a glove box or use Schlenk line techniques to replace the headspace with an inert gas (argon or nitrogen).

  • Seal Securely: Ensure the container is sealed tightly with a cap that has a chemically resistant liner (e.g., PTFE). For very sensitive applications, consider flame-sealing under vacuum or inert gas in a glass ampule.

  • Light Protection: Wrap the container in aluminum foil or use an amber vial to protect it from light.

  • Refrigerate: Store the sealed and protected container in a refrigerator at 2-8°C.[1] For extended periods, storage in a freezer at -20°C is preferable.

  • Log Information: Label the container clearly with the compound name, date of storage, and any added inhibitors.

Protocol 2: Handling 1-Propyne, 3-(1-ethoxyethoxy)- in a Chemical Reaction to Prevent Polymerization
  • Solvent and Reagent Preparation: Deoxygenate all solvents and liquid reagents by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by freeze-pump-thaw cycles.

  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any moisture. For reactions sensitive to trace acids, rinse the glassware with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in hexanes) and dry thoroughly.

  • Reaction Setup: Assemble the reaction glassware under a positive pressure of an inert gas.

  • Addition of Reagents: Add the deoxygenated solvent to the reaction flask, followed by any other reagents. If a reducing agent (e.g., tin(II) 2-ethylhexanoate) is being used to inhibit Glaser coupling, it should be added at this stage.

  • Addition of Alkyne: Add the 1-Propyne, 3-(1-ethoxyethoxy)- to the reaction mixture via a gas-tight syringe.

  • Maintain Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the entire reaction and work-up procedure.

  • Temperature Control: If the reaction chemistry allows, cool the reaction mixture to a low temperature (e.g., 0°C or below) before adding any potentially catalytic species.

Visualizations

Glaser_Coupling_Polymerization cluster_prevention Prevention Strategies Inert_Atmosphere Inert Atmosphere (No O2) Oxidation Oxidation (O2) Inert_Atmosphere->Oxidation Inhibits Low_Temperature Low Temperature Oxidative Coupling Oxidative Coupling Low_Temperature->Oxidative Coupling Slows Reducing_Agents Reducing Agents (e.g., Sn(II) salts) Reducing_Agents->Oxidation Prevents Terminal_Alkyne 2 x 1-Propyne, 3-(1-ethoxyethoxy)- Cu_I Cu(I) Catalyst Terminal_Alkyne->Cu_I Coordination Cu_I->Oxidation Oxidized by O2 Cu_II Cu(II) Intermediate Oxidation->Cu_II Diyne Dimer (1,3-Diyne) Polymer Chain Cu_II->Diyne Oxidative Coupling

Caption: Glaser coupling polymerization pathway and points of inhibition.

Experimental_Workflow Start Start: Handling 1-Propyne, 3-(1-ethoxyethoxy)- Deoxygenate Deoxygenate Solvents and Reagents Start->Deoxygenate Inert_Atmosphere Set up Reaction Under Inert Atmosphere (Ar/N2) Deoxygenate->Inert_Atmosphere Low_Temp Cool Reaction Mixture (if applicable) Inert_Atmosphere->Low_Temp Add_Reducing_Agent Add Reducing Agent (optional, if Cu catalyst is used) Low_Temp->Add_Reducing_Agent Add_Alkyne Add 1-Propyne, 3-(1-ethoxyethoxy)- Add_Reducing_Agent->Add_Alkyne Run_Reaction Run Reaction Add_Alkyne->Run_Reaction Workup Work-up Under Inert Atmosphere Run_Reaction->Workup End End: Purified Product Workup->End

Caption: Experimental workflow for preventing polymerization during reactions.

References

Troubleshooting low yields in reactions with 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Propyne, 3-(1-ethoxyethoxy)-. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on troubleshooting low reaction yields.

Troubleshooting Guides

Issue: Low Yield in Sonogashira Coupling Reactions

Q1: I am experiencing significantly lower than expected yields in my Sonogashira coupling reaction using 1-Propyne, 3-(1-ethoxyethoxy)-. What are the potential causes and how can I troubleshoot this?

A1: Low yields in Sonogashira couplings with this substrate can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Catalyst System Integrity: The palladium catalyst and copper(I) co-catalyst are crucial for the reaction's success.[1][2][3]

    • Palladium Catalyst: Ensure your palladium source, typically a Pd(0) complex, is active. If using a Pd(II) precursor, confirm that it is effectively reduced in situ. The choice of ligands on the palladium catalyst is also critical; bulky, electron-rich phosphine ligands often improve catalytic activity.

    • Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) is sensitive to oxidation. Use freshly purchased, high-purity CuI or purify it before use. The presence of copper can sometimes lead to the formation of alkyne dimers, which can be a side reaction.[2] In such cases, a copper-free Sonogashira protocol might be a better alternative.[2]

  • Reaction Conditions: Sonogashira couplings are sensitive to reaction conditions.[2][4]

    • Inert Atmosphere: The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents. Ensure your glassware is properly dried and the system is well-purged.

    • Base: The choice and quality of the base are important. An amine base, such as triethylamine or diisopropylethylamine, is commonly used to scavenge the HX produced during the reaction.[1][4] Ensure the base is dry and free of impurities.

    • Solvent: Anhydrous solvents are generally required. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.

    • Temperature: While many Sonogashira reactions are run at room temperature, some substrates may require gentle heating.[1] Conversely, for volatile alkynes like propyne, low temperatures may be necessary to prevent its evaporation.[4] A modified Sonogashira coupling for propyne has been successfully performed at temperatures ranging from -78°C to room temperature.[4]

  • Substrate Quality:

    • 1-Propyne, 3-(1-ethoxyethoxy)-: Verify the purity of your starting material. Impurities can interfere with the catalytic cycle.

    • Aryl/Vinyl Halide: The reactivity of the halide partner is crucial. The general reactivity order is I > Br > Cl.[2] If you are using a less reactive halide (e.g., chloride), a more active catalyst system or harsher reaction conditions might be necessary.

  • Side Reactions:

    • Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction, especially in the presence of oxygen and copper. Running the reaction under strictly anaerobic conditions can minimize this.

    • Polymerization: Propargyl ethers can undergo polymerization, particularly at elevated temperatures.[1] It is advisable to conduct the reaction at the lowest practical temperature.[1]

Issue: Difficulty in Deprotection of the 1-Ethoxyethoxy Group

Q2: I am struggling to deprotect the 1-ethoxyethoxy (EE) group from my product, resulting in low yields of the final alcohol. What are the recommended deprotection methods and potential pitfalls?

A2: The 1-ethoxyethoxy group is an acetal protecting group, typically cleaved under acidic conditions.[1] Difficulties in deprotection can arise from incomplete reaction or degradation of the desired product.

  • Recommended Deprotection Conditions:

    • Mild Acidic Conditions: The EE group is generally labile to mild aqueous acid. A common method is treatment with a catalytic amount of a protic acid such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or even dilute hydrochloric acid (HCl) in a protic solvent like methanol or a THF/water mixture.[1]

    • Lewis Acids: In some cases, Lewis acids can be employed for deprotection. However, their selectivity can be an issue if other acid-sensitive functional groups are present.[5]

  • Troubleshooting Incomplete Deprotection:

    • Acid Strength and Stoichiometry: If the reaction is sluggish, a slightly stronger acid or an increased amount of the acid catalyst can be used. However, be cautious as this can lead to side reactions.

    • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow at room temperature, gentle heating may be required.

    • Solvent Choice: The choice of solvent can influence the reaction rate. A solvent system that ensures the solubility of both the substrate and the acid is important.

  • Potential Pitfalls and Side Reactions:

    • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups, they may also be cleaved under the deprotection conditions. In such cases, a milder acid catalyst or a buffered system should be used.

    • Rearrangement of Propargyl Alcohol: The resulting propargyl alcohol can be sensitive to strong acids and high temperatures, potentially leading to rearrangements or other side reactions. It is crucial to use mild conditions and carefully monitor the reaction.[1]

Frequently Asked Questions (FAQs)

Q3: What is the role of the 1-ethoxyethoxy group in 1-Propyne, 3-(1-ethoxyethoxy)-?

A3: The 1-ethoxyethoxy group serves as a protecting group for the hydroxyl functionality of propargyl alcohol.[1][6] This protection is necessary when performing reactions that are incompatible with a free hydroxyl group, such as reactions involving strong bases or nucleophiles that could be deprotonated by the alcohol.[1] The acetal nature of the 1-ethoxyethoxy group makes it stable to basic and nucleophilic conditions while being easily removable under mild acidic conditions.[1][6]

Q4: Can 1-Propyne, 3-(1-ethoxyethoxy)- undergo self-polymerization or degradation?

A4: Yes, like other propargyl ethers, 1-Propyne, 3-(1-ethoxyethoxy)- can be susceptible to polymerization, especially at elevated temperatures.[1] It is recommended to store the compound in a cool, dark place and to avoid prolonged heating during reactions. Additionally, compounds with a terminal alkyne can be sensitive, and safety precautions should be taken, as some acetylene compounds can be explosive under certain conditions.[7]

Q5: Are there any specific safety precautions I should take when working with 1-Propyne, 3-(1-ethoxyethoxy)-?

A5: Yes, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8] It is important to avoid inhalation, ingestion, and skin contact.[8] Given that some propargyl compounds can be unstable, it is prudent to handle them with care and avoid conditions that could lead to decomposition, such as high heat or pressure.[9]

Data and Protocols

Table 1: Sonogashira Coupling of Aryl Iodides with Propyne - A Modified Protocol

The following table summarizes the yields obtained for the Sonogashira coupling of various aryl iodides with propyne using a modified, low-temperature protocol. This data is based on a study by Alterman and Kraus (2022).[4]

EntryAryl IodideProductYield (%)
14-Iodoanisole1-methoxy-4-(prop-1-yn-1-yl)benzene94
21-Iodo-4-nitrobenzene1-nitro-4-(prop-1-yn-1-yl)benzene85
3Methyl 4-iodobenzoateMethyl 4-(prop-1-yn-1-yl)benzoate92
44-Iodobenzonitrile4-(prop-1-yn-1-yl)benzonitrile88
Experimental Protocol: Modified Sonogashira Coupling with Propyne

This protocol is adapted from Alterman and Kraus, Synthesis, 2022, 54, 655-657.[4]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Solvent and Base Addition: Add anhydrous THF and triethylamine (2.0 equiv).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Propyne Addition: Bubble propyne gas (2.0 equiv) through the cooled solution for a specified period or add a condensed solution of propyne in THF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Troubleshooting_Low_Yield Start Low Yield in Reaction CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst CatalystActive Is Pd catalyst active? Is Cu(I) source fresh? CheckCatalyst->CatalystActive CheckConditions 2. Verify Reaction Conditions ConditionsCorrect Inert atmosphere? Dry solvent/base? Optimal temperature? CheckConditions->ConditionsCorrect CheckSubstrate 3. Assess Substrate Quality SubstratePure Are starting materials pure? CheckSubstrate->SubstratePure ConsiderSideReactions 4. Investigate Side Reactions SideReactionsPresent Homocoupling? Polymerization? ConsiderSideReactions->SideReactionsPresent Solution Improved Yield CatalystActive->CheckConditions Yes UseFreshCatalyst Use fresh/active catalyst Consider copper-free variant CatalystActive->UseFreshCatalyst No UseFreshCatalyst->CheckConditions ConditionsCorrect->CheckSubstrate Yes OptimizeConditions Ensure inertness Use dry reagents Optimize temperature ConditionsCorrect->OptimizeConditions No OptimizeConditions->CheckSubstrate SubstratePure->ConsiderSideReactions Yes PurifySubstrate Purify starting materials SubstratePure->PurifySubstrate No PurifySubstrate->ConsiderSideReactions SideReactionsPresent->Solution No MinimizeSideReactions Strictly anaerobic Lower reaction temperature SideReactionsPresent->MinimizeSideReactions Yes MinimizeSideReactions->Solution

Caption: Troubleshooting workflow for low reaction yields.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_add Oxidative Addition Pd0->Pd_add R-X Pd_complex R-Pd(II)L2X Pd_add->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl R-Pd(II)L2-C≡CR' Transmetalation->Pd_alkynyl CuX CuX Transmetalation->CuX HX Red_elim Reductive Elimination Pd_alkynyl->Red_elim Product R-C≡CR' Red_elim->Product Product->Pd0 Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide CuX, Base Base Base Cu_acetylide->Transmetalation to Pd cycle

Caption: Catalytic cycles in the Sonogashira coupling reaction.

References

Validation & Comparative

Comparative ¹H NMR Analysis of 1-Propyne, 3-(1-ethoxyethoxy)- and Alternative Protected Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H NMR spectral characteristics of 1-Propyne, 3-(1-ethoxyethoxy)- in comparison to other commonly used protected propargyl alcohols. This guide provides a comprehensive analysis of spectral data, standardized experimental protocols, and visual aids to facilitate compound identification and characterization.

This guide presents a comparative analysis of the ¹H NMR spectrum of 1-Propyne, 3-(1-ethoxyethoxy)-, a key building block in organic synthesis, against its unprotected precursor, propargyl alcohol, and an alternative protected analogue, 3-(tetrahydro-2H-pyran-2-yloxy)-1-propyne. Additionally, the saturated counterpart, 1-ethoxy-1-propoxypropane, is included to highlight the spectral influence of the alkyne moiety.

At a Glance: ¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for 1-Propyne, 3-(1-ethoxyethoxy)- and its comparators. The data for 1-Propyne, 3-(1-ethoxyethoxy)- is based on predicted values, while the data for the other compounds are derived from experimental spectra. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Propyne, 3-(1-ethoxyethoxy)- ≡C-H ~2.4 Triplet (t) ~2.4
(Predicted Data)-O-CH₂-C≡ ~4.2 Doublet (d) ~2.4
-O-CH(CH₃)-O- ~4.8 Quartet (q) ~5.3
-O-CH(CH₃)-O- ~1.3 Doublet (d) ~5.3
-O-CH₂-CH₃ ~3.5-3.7 Quartet (q) ~7.1
-O-CH₂-CH₃ ~1.2 Triplet (t) ~7.1
Propargyl Alcohol≡C-H2.51Triplet (t)2.4
-CH₂-OH4.29Doublet (d)2.4
-OH1.99Triplet (t)6.1
3-(tetrahydro-2H-pyran-2-yloxy)-1-propyne≡C-H2.44Triplet (t)2.4
-O-CH₂-C≡4.34Doublet (d)2.4
O-CH-O4.85Triplet (t)3.1
-O-CH₂-(ring)3.89, 3.56Multiplet (m)-
-(CH₂)₃-(ring)1.85-1.53Multiplet (m)-
1-ethoxy-1-propoxypropane-O-CH-O-4.57Triplet (t)5.2
-O-CH₂-CH₃3.53Quartet (q)7.1
-O-CH₂-CH₃1.19Triplet (t)7.1
-O-CH₂-CH₂CH₃3.39Triplet (t)6.7
-O-CH₂-CH₂-CH₃1.57Sextet7.1
-O-CH₂CH₂-CH₃0.91Triplet (t)7.4

Structural Assignment and Proton Environments

The molecular structure of 1-Propyne, 3-(1-ethoxyethoxy)- and the assignment of its proton signals are illustrated in the following diagram.

G Molecular Structure and Proton Assignments of 1-Propyne, 3-(1-ethoxyethoxy)- cluster_ethoxyethoxy Ethoxyethoxy Group cluster_propyne Propyne Group C1 C C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C6 C O1->C6 H_acetal H (c) C3->H_acetal O2 O C3->O2 H_methyl_acetal H₃ (d) C3->H_methyl_acetal C4 C O2->C4 C5 C C4->C5 H_methylene_ethoxy H₂ (e) C4->H_methylene_ethoxy H_methyl_ethoxy H₃ (f) C5->H_methyl_ethoxy C7 C C6->C7 H_propargyl H₂ (b) C6->H_propargyl C8 C C7->C8 H_alkyne H (a) C8->H_alkyne

Caption: Structure of 1-Propyne, 3-(1-ethoxyethoxy)- with proton labels.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra of small organic molecules, applicable to the compounds discussed in this guide.

1. Sample Preparation:

  • Weigh 5-25 mg of the solid sample or use a capillary to draw up approximately 10 mg of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

  • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The ¹H NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard one-pulse experiment is typically used for ¹H NMR acquisition.

  • Key acquisition parameters include:

    • Pulse width: Typically a 90° pulse.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16 for moderately concentrated samples.

    • Spectral width: Typically -2 to 12 ppm.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration of the signals is performed to determine the relative ratios of the different types of protons.

Discussion and Comparison

1-Propyne, 3-(1-ethoxyethoxy)-: The predicted ¹H NMR spectrum of this compound displays characteristic signals for both the propargyl and the ethoxyethoxy groups. The acetylenic proton (a) is expected to appear as a triplet around 2.4 ppm due to coupling with the propargylic protons (b). The propargylic protons (b), being adjacent to an oxygen atom, are shifted downfield to approximately 4.2 ppm and appear as a doublet, coupling with the acetylenic proton. The acetal proton (c) is anticipated to be a quartet around 4.8 ppm, coupled to the adjacent methyl protons (d), which in turn should appear as a doublet around 1.3 ppm. The ethoxy group protons (e and f) are expected to show a typical quartet-triplet pattern.

Propargyl Alcohol: In the unprotected alcohol, the acetylenic proton signal is at a similar chemical shift (2.51 ppm) and shows the same triplet multiplicity as in the protected compound. The propargylic protons are also a doublet at a comparable chemical shift (4.29 ppm). The most significant difference is the presence of a hydroxyl proton signal, which is a triplet at 1.99 ppm and is exchangeable with D₂O.

3-(tetrahydro-2H-pyran-2-yloxy)-1-propyne (THP-protected propargyl alcohol): This alternative protecting group also shows the characteristic acetylenic triplet (2.44 ppm) and propargylic doublet (4.34 ppm). The acetal proton of the THP ring appears as a triplet at 4.85 ppm. The remaining protons of the THP ring give rise to a complex multiplet between 1.53 and 3.89 ppm, which can complicate spectral analysis in molecules with other signals in this region.

1-ethoxy-1-propoxypropane: The spectrum of this saturated analogue lacks the characteristic signals of the alkyne group. The absence of the acetylenic proton and the upfield shift of the protons analogous to the propargylic position highlight the significant deshielding effect of the carbon-carbon triple bond. This compound serves as a useful reference for identifying the presence and influence of the propargyl moiety.

The ¹H NMR spectrum provides a powerful tool for the identification and characterization of 1-Propyne, 3-(1-ethoxyethoxy)- and for distinguishing it from its precursor and other protected analogues. The unique chemical shifts and coupling patterns of the ethoxyethoxy and propargyl groups serve as reliable spectroscopic signatures. This guide provides the necessary data and protocols to assist researchers in their analysis of these important synthetic intermediates.

Comparative Analysis of Analytical Techniques for the Characterization of 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 1-Propyne, 3-(1-ethoxyethoxy)-, a versatile intermediate in modern organic synthesis.[1] The primary focus is on its mass spectrometry fragmentation behavior, with a comparative look at Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Introduction to 1-Propyne, 3-(1-ethoxyethoxy)-

1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a protected form of propargyl alcohol, where the hydroxyl group is masked with a 1-ethoxyethoxy acetal.[1] This protection strategy is crucial in multi-step syntheses to prevent unwanted reactions of the hydroxyl group while chemical transformations are carried out on the alkyne moiety.[1] Accurate characterization of this compound is essential to ensure purity and confirm its structure.

Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-Propyne, 3-(1-ethoxyethoxy)-. Electron Ionization (EI) is a common ionization method used in GC-MS, which leads to characteristic fragmentation patterns that provide valuable structural information.

Predicted Fragmentation Pattern

The mass spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- is not expected to exhibit a classical McLafferty rearrangement, as it lacks a suitable carbonyl group.[1] Instead, its fragmentation is dominated by α-cleavage (cleavage of the bond adjacent to an oxygen atom), leading to the formation of stable oxonium ions.[1]

The molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 128, corresponding to the molecular weight of the compound (C₇H₁₂O₂).[1][2]

Key Predicted Fragmentation Pathways:

  • Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond within the ethoxy group is predicted to result in a fragment at m/z 83 .[1]

  • Loss of an ethyl radical (•CH₂CH₃): α-cleavage of the C-C bond adjacent to the ethoxy oxygen is a common pathway for ethers and is expected to produce a stable oxonium ion at m/z 99 .[1]

  • Cleavage of the propargyl group (•CH₂C≡CH): Loss of the propargyl group is anticipated to generate a prominent and stable ethoxyethoxy cation at m/z 89 .[1]

  • Formation of the propargyl cation: A less common fragmentation could result in the charge residing on the hydrocarbon fragment, leading to a peak at m/z 39 .[1]

The base peak in the spectrum is likely to be at m/z 89 or m/z 99 due to the high stability of the corresponding oxonium ions.[1]

Fragmentation Pathway Diagram:

Fragmentation M [C₇H₁₂O₂]⁺• m/z 128 F83 [C₅H₇O]⁺ m/z 83 M->F83 - •OCH₂CH₃ F99 [C₅H₉O₂]⁺ m/z 99 M->F99 - •CH₂CH₃ F89 [C₄H₉O₂]⁺ m/z 89 M->F89 - •CH₂C≡CH F39 [C₃H₃]⁺ m/z 39 M->F39 - •OCH(CH₃)OCH₂CH₃

Caption: Predicted EI mass spectrometry fragmentation pathway of 1-Propyne, 3-(1-ethoxyethoxy)-.

Comparison with Alternative Analytical Techniques

While GC-MS provides detailed structural information through fragmentation analysis, other spectroscopic techniques offer complementary data for a comprehensive characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Molecular weight and fragmentation pattern for structural elucidation.High sensitivity and specificity; allows for separation of complex mixtures.Destructive technique; may not be suitable for thermally labile compounds.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Non-destructive; provides unambiguous structure determination.Lower sensitivity than MS; requires larger sample amounts.
FTIR Spectroscopy Identification of functional groups present in the molecule.Fast and simple analysis; non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of a liquid sample like 1-Propyne, 3-(1-ethoxyethoxy)- would involve the following steps:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injection port.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-200 to detect the molecular ion and expected fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. Key expected signals include the acetylenic proton, the protons of the propargyl methylene group, the methine and methylene protons of the ethoxyethoxy group, and the methyl protons.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. This will show distinct signals for the acetylenic carbons, the propargyl methylene carbon, and the carbons of the ethoxyethoxy protecting group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the functional groups present:

    • ≡C-H stretch (terminal alkyne): Around 3300 cm⁻¹ (strong, sharp).

    • C≡C stretch: Around 2120 cm⁻¹ (weak to medium).

    • C-O stretch (ether/acetal): In the region of 1200-1000 cm⁻¹ (strong).

    • sp³ C-H stretch: Just below 3000 cm⁻¹.

Comparative Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of 1-Propyne, 3-(1-ethoxyethoxy)- using the discussed techniques.

Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Structure Confirmation Sample Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Frag Fragmentation Pattern Molecular Weight GCMS->Frag Struct Connectivity Stereochemistry NMR->Struct Func Functional Groups FTIR->Func Confirm Comprehensive Structural Elucidation Frag->Confirm Struct->Confirm Func->Confirm

Caption: A comparative workflow for the analytical characterization of 1-Propyne, 3-(1-ethoxyethoxy)-.

Conclusion

The characterization of 1-Propyne, 3-(1-ethoxyethoxy)- is effectively achieved through a combination of mass spectrometry, NMR, and FTIR spectroscopy. GC-MS provides crucial information on the molecular weight and fragmentation pattern, which is particularly useful for confirming the presence of the ethoxyethoxy protecting group and the propargyl moiety. NMR spectroscopy offers a detailed map of the molecular structure, while FTIR serves as a rapid method for identifying key functional groups. For unambiguous structure confirmation and purity assessment, a multi-technique approach is highly recommended.

References

A Comparative Guide to Isotopic Labeling with Alkyne-Containing Reagents: A Prospective Look at 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of isotopic labeling reagents, with a special focus on the potential utility of 1-Propyne, 3-(1-ethoxyethoxy)-. While direct isotopic labeling studies using this specific compound are not prevalent in the current literature, its chemical structure—featuring a terminal alkyne and a protected hydroxyl group—suggests its prospective value in workflows analogous to established methods. Here, we objectively compare its theoretical application with commercially available, well-documented alkyne-containing labeling reagents, supported by experimental data from existing studies.

Introduction to Alkyne-Based Isotopic Labeling

The terminal alkyne group is a powerful tool in modern chemical biology and drug development, primarily due to its participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This bioorthogonal reaction allows for the covalent ligation of an alkyne-modified molecule to an azide-containing counterpart with high fidelity, even in complex biological milieu.[4] When combined with isotopic labeling, this strategy enables the introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into target biomolecules for quantitative analysis by mass spectrometry.

Prospective Application of 1-Propyne, 3-(1-ethoxyethoxy)-

1-Propyne, 3-(1-ethoxyethoxy)- possesses two key functional groups for potential isotopic labeling applications: a terminal alkyne for click chemistry and an ethoxyethoxy-protected hydroxyl group. The protected hydroxyl offers a latent functional group that can be deprotected under specific conditions to reveal a primary alcohol, which can then be further functionalized. An isotopically labeled version of this molecule could be synthesized and utilized in a multi-step labeling strategy.

Hypothetical Experimental Workflow

The envisioned workflow for using an isotopically labeled version of 1-Propyne, 3-(1-ethoxyethoxy)- would involve the following steps:

  • Synthesis of the Isotopically Labeled Reagent: Incorporation of stable isotopes (e.g., ¹³C at the propargyl position) during the synthesis of 1-Propyne, 3-(1-ethoxyethoxy)-.

  • Conjugation to a Targeting Moiety: The protected alcohol could be deprotected to allow for conjugation to a molecule that directs the reagent to a specific biological target.

  • Introduction into the Biological System: The functionalized reagent would be introduced to the biological sample (e.g., cell culture).

  • Click Reaction with an Azide-Modified Biomolecule: The terminal alkyne would react with an azide-modified biomolecule of interest via CuAAC.

  • Analysis: The labeled biomolecule would then be analyzed, for instance by mass spectrometry, to quantify its abundance based on the isotopic signature.

G cluster_0 Reagent Preparation cluster_1 Labeling Workflow cluster_2 Analysis Synthesis Synthesis of Isotopically Labeled 1-Propyne, 3-(1-ethoxyethoxy)- Deprotection Deprotection of Ethoxyethoxy Group to Yield Hydroxyl Synthesis->Deprotection Functionalization Conjugation to a Targeting Moiety Deprotection->Functionalization Introduction Introduction to Biological System Functionalization->Introduction Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Introduction->Click_Reaction Enrichment Enrichment of Labeled Biomolecules Click_Reaction->Enrichment MS_Analysis Mass Spectrometry Analysis Enrichment->MS_Analysis

Caption: Hypothetical workflow for isotopic labeling using 1-Propyne, 3-(1-ethoxyethoxy)-.

Comparison with Established Alkyne-Containing Reagents

The primary alternatives to a hypothetical isotopically labeled 1-Propyne, 3-(1-ethoxyethoxy)- are commercially available alkyne-containing reagents designed for direct use in metabolic labeling or chemical proteomics. These reagents typically feature a terminal alkyne coupled to a reporter group (like biotin) or a reactive group for conjugation.

Feature1-Propyne, 3-(1-ethoxyethoxy)- (Hypothetical)Established Alkyne Reagents (e.g., Biotin Alkyne, Alkyne-PEG4-Maleimide)
Labeling Strategy Multi-step; requires deprotection and functionalization.Direct; ready for metabolic incorporation or direct conjugation.
Versatility Potentially high, as the deprotected hydroxyl can be conjugated to various moieties.Specific to the incorporated functional group (e.g., biotin for affinity purification, maleimide for cysteine labeling).
Workflow Complexity Higher due to additional chemical modification steps.Lower; often a single labeling step followed by click chemistry.
Commercial Availability The isotopically labeled form is not commercially available.Readily available from various suppliers.[5]
Supporting Data None available for isotopic labeling applications.Extensive literature with performance data and established protocols.[6][7][8]

Performance Data of Alternative Reagents

Quantitative data for established alkyne labeling reagents is abundant in scientific literature. The performance of these reagents is typically evaluated based on labeling efficiency, specificity, and the ability to enrich and identify labeled biomolecules.

Reagent TypeApplicationTypical Labeling EfficiencyReference
Alkyne-modified amino acids (e.g., L-Azidohomoalanine - AHA) Metabolic labeling of newly synthesized proteinsVaries by cell type and conditions, but generally robust for proteome-wide analysis.[4]
Alkyne-modified sugars Metabolic labeling of glycansEfficient incorporation into cellular glycans, enabling visualization and identification.[9]
Alkyne-functionalized lipids Tracing lipid metabolism and localizationSuccessful incorporation and tracing in various cell types.[10]
Biotin Alkyne Affinity enrichment of azide-labeled biomoleculesHigh-efficiency capture for subsequent mass spectrometry analysis.[6]

Experimental Protocols for Key Experiments with Alternative Reagents

Below are generalized protocols for common isotopic labeling workflows using established alkyne-containing reagents.

Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid Analog

This protocol is adapted from established methods for labeling newly synthesized proteins in cell culture.

  • Cell Culture: Culture cells in appropriate media. For SILAC (Stable Isotope Labeling with Amino acids in Cell culture) experiments, use media containing "heavy" or "light" amino acids.

  • Metabolic Labeling: Replace the standard medium with a methionine-free medium supplemented with an alkyne-containing methionine analog (e.g., L-propargylglycine) for a defined period (e.g., 4-24 hours). This allows for the incorporation of the alkyne tag into newly synthesized proteins.

  • Cell Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry (avoiding amine-based buffers like Tris).[11]

  • Click Chemistry Reaction: To the cell lysate, add the following components in order: an azide-functionalized reporter tag (e.g., biotin-azide), a copper(II) sulfate solution, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[12][13] Incubate at room temperature.

  • Enrichment and Analysis: If a biotin-azide tag was used, enrich the labeled proteins using streptavidin-coated beads. Elute the bound proteins and analyze by mass spectrometry.

G Cell_Culture Cell Culture in Specific Media Metabolic_Labeling Incubation with Alkyne-Amino Acid Cell_Culture->Metabolic_Labeling Cell_Lysis Cell Lysis in Click-Compatible Buffer Metabolic_Labeling->Cell_Lysis Click_Reaction CuAAC with Azide-Reporter Tag Cell_Lysis->Click_Reaction Enrichment Affinity Enrichment of Labeled Proteins Click_Reaction->Enrichment MS_Analysis Mass Spectrometry Analysis Enrichment->MS_Analysis

References

Safety Operating Guide

Safe Disposal of 1-Propyne, 3-(1-ethoxyethoxy)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

This document provides immediate, essential safety and logistical information for the proper handling and disposal of 1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Chemical and Physical Properties

Proper disposal procedures are predicated on a thorough understanding of the chemical's properties. Key quantitative data for 1-Propyne, 3-(1-ethoxyethoxy)- are summarized below.

PropertyValueSource(s)
CAS Number 18669-04-0[1][2]
Molecular Formula C7H12O2[1][3]
Molecular Weight 128.17 g/mol [1][4]
Appearance Clear colorless to pale yellow liquid[5][6]
Density 0.893 - 0.909 g/cm³[2][3][5]
Flash Point 30 - 30.6°C[3][5]
Boiling Point 139 - 141°C at 760 mmHg[3][6]
Vapor Pressure 8.16 mmHg at 25°C[2][3]
Storage Temperature Refrigerator (+2 to +8°C)[4][5]

Immediate Safety and Hazard Information

1-Propyne, 3-(1-ethoxyethoxy)- is a flammable liquid and requires careful handling.[6][7] The presence of the terminal alkyne group suggests a potential for hazardous reactions. The parent compound, 1-propyne, can form explosive peroxides and may detonate upon heating or react with metals like silver, copper, and mercury to form explosive acetylides.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Hazardous Decomposition: When heated to decomposition, it may emit hazardous products like carbon monoxide (CO) and carbon dioxide (CO2).[7]

  • Handling Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[2] Use non-sparking tools and take precautionary measures against static discharge.[7] Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of 1-Propyne, 3-(1-ethoxyethoxy)-.

References

Essential Safety and Operational Guide for 1-Propyne, 3-(1-ethoxyethoxy)-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0). The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals. Given the absence of comprehensive toxicological data, this compound must be handled with the utmost caution, treating it as a potentially hazardous substance.

Key Safety Data and Physical Properties

A thorough review of available safety data sheets and chemical databases indicates a lack of quantitative toxicological information, such as LD50 and LC50 values, and established occupational exposure limits for 1-Propyne, 3-(1-ethoxyethoxy)-. Therefore, all handling procedures must be guided by the precautionary principle.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
Appearance Clear colorless to pale yellow liquid
Boiling Point 141 °C
Flash Point 30 °C
Density 0.893 g/cm³
Toxicity (Oral LD50) No data availableECHEMI[2]
Toxicity (Dermal LD50) No data availableECHEMI[2]
Toxicity (Inhalation LC50) No data availableECHEMI[2]
Occupational Exposure Limits No data availableECHEMI[2]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense when handling 1-Propyne, 3-(1-ethoxyethoxy)-. The following diagram outlines the mandatory PPE selection process based on the operational phase.

PPE_Workflow PPE Selection Workflow for Handling 1-Propyne, 3-(1-ethoxyethoxy)- cluster_0 Operational Phases cluster_1 Required PPE start Start: Assess Task routine_handling Routine Handling (Small Quantities, Controlled Environment) start->routine_handling spill_response Spill or Emergency Response (Uncontrolled Release) start->spill_response disposal Waste Disposal start->disposal eye_face Eye/Face Protection: - Tightly fitting safety goggles - Face shield for splash risk routine_handling->eye_face skin Skin Protection: - Chemical-resistant gloves (Nitrile or Neoprene recommended) - Flame-retardant lab coat or coveralls routine_handling->skin respiratory Respiratory Protection: - Use in a well-ventilated area or fume hood - Full-face respirator if exposure limits are exceeded or symptoms occur routine_handling->respiratory spill_response->eye_face spill_response->skin spill_response->respiratory spill_kit Emergency Equipment: - Spill kit for flammable liquids - Fire extinguisher (Class B) spill_response->spill_kit disposal->eye_face disposal->skin disposal->respiratory

Caption: PPE selection workflow for 1-Propyne, 3-(1-ethoxyethoxy)-.

Experimental Protocols: Safe Handling and Operational Plan

Due to the lack of specific toxicity data, a conservative approach to handling is mandatory. The following protocols are based on best practices for handling flammable, reactive chemicals with unknown hazards.

1. Engineering Controls:

  • All work with 1-Propyne, 3-(1-ethoxyethoxy)- must be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required for all procedures that may generate vapors or aerosols.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]

  • Skin Protection:

    • Wear fire/flame resistant and impervious clothing.[2]

    • Handle the chemical with gloves that have been inspected prior to use. Nitrile or neoprene gloves are recommended.

    • Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Respiratory Protection: If exposure limits are unknown or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge.[2]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.[2]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use the smallest practical quantities for the work being performed.

  • Assume that any mixture containing this chemical is more toxic than its most toxic component.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Store separately from oxidizing agents and other incompatible materials.

Disposal Plan

Proper disposal of 1-Propyne, 3-(1-ethoxyethoxy)- and its contaminated waste is critical to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • Collect waste in a suitable, closed, and properly labeled container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated materials such as gloves, absorbent pads, and glassware must be treated as hazardous waste.

2. Disposal Method:

  • Disposal must be carried out by a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.

  • The chemical is a flammable liquid and should be treated as such for disposal purposes.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

3. Spill Response:

  • In case of a spill, evacuate the area immediately.

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Wear the appropriate PPE as outlined in the PPE Selection Workflow.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[2]

  • Clean the spill area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.